molecular formula C15H14BrNO2 B186098 N-(2-bromo-4-methylphenyl)-2-methoxybenzamide CAS No. 353784-16-4

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

Cat. No. B186098
M. Wt: 320.18 g/mol
InChI Key: KPIGLGWIVADZBQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. BMB belongs to the class of benzamides and is structurally related to the well-known drug, sulpiride.

Scientific Research Applications

Radical Scavenging and Antioxidant Activity

Bromophenol derivatives, including nitrogen-containing variants, have been isolated from marine red algae and have demonstrated significant radical scavenging activity. These compounds, such as 3-bromo-5-hydroxy-4-methoxybenzamide, have shown potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals. The antioxidant capacity of these compounds indicates potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Structural and Molecular Interaction Studies

The molecular structure of benzamide derivatives, including N-3-hydroxyphenyl-4-methoxybenzamide, has been extensively studied. The intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings. These studies are crucial in understanding the chemical behavior and potential applications of these compounds in various fields (Karabulut et al., 2014).

Antiviral Activity

N-phenylbenzamide derivatives, similar in structure to N-(2-bromo-4-methylphenyl)-2-methoxybenzamide, have been synthesized and evaluated for their antiviral activities. Specifically, compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown promising activity against enterovirus strains. These studies suggest potential therapeutic applications for such compounds in developing antiviral drugs (Ji et al., 2013).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-7-8-13(12(16)9-10)17-15(18)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIGLGWIVADZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357933
Record name N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

CAS RN

353784-16-4
Record name N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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